tert-Butyl 5-iodo-2-isopropoxybenzoate
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Overview
Description
tert-Butyl 5-iodo-2-isopropoxybenzoate: is an organic compound that belongs to the class of benzoates. It is characterized by the presence of an iodine atom at the 5-position and an isopropoxy group at the 2-position on the benzene ring, with a tert-butyl ester group attached to the carboxyl group. This compound is of interest in organic synthesis due to its unique structural features and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 5-iodo-2-isopropoxybenzoate typically involves the iodination of a suitable precursor, followed by esterification. One common method involves the iodination of 2-isopropoxybenzoic acid, followed by esterification with tert-butyl alcohol under acidic conditions. The reaction conditions often include the use of iodine and a suitable oxidizing agent, such as hydrogen peroxide, to facilitate the iodination process.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production.
Chemical Reactions Analysis
Types of Reactions: tert-Butyl 5-iodo-2-isopropoxybenzoate can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.
Reduction Reactions: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.
Oxidation Reactions: The isopropoxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate.
Common Reagents and Conditions:
Substitution: Nucleophiles like sodium azide or thiourea in the presence of a base.
Reduction: Lithium aluminum hydride in anhydrous ether.
Oxidation: Potassium permanganate in an aqueous medium.
Major Products:
Substitution: Products depend on the nucleophile used, such as 5-azido-2-isopropoxybenzoate.
Reduction: 5-iodo-2-isopropoxybenzyl alcohol.
Oxidation: 5-iodo-2-isopropoxybenzaldehyde.
Scientific Research Applications
tert-Butyl 5-iodo-2-isopropoxybenzoate is used in various scientific research applications, including:
Organic Synthesis: As an intermediate in the synthesis of more complex molecules.
Medicinal Chemistry: Potential use in the development of pharmaceutical compounds due to its unique structural features.
Material Science: As a precursor for the synthesis of functional materials with specific properties.
Mechanism of Action
The mechanism of action of tert-Butyl 5-iodo-2-isopropoxybenzoate in chemical reactions involves the reactivity of the iodine atom and the ester group. The iodine atom can participate in electrophilic substitution reactions, while the ester group can undergo nucleophilic attack. The isopropoxy group can also influence the reactivity of the compound by providing steric hindrance and electronic effects.
Comparison with Similar Compounds
tert-Butyl 5-bromo-2-isopropoxybenzoate: Similar structure but with a bromine atom instead of iodine.
tert-Butyl 5-chloro-2-isopropoxybenzoate: Similar structure but with a chlorine atom instead of iodine.
tert-Butyl 5-fluoro-2-isopropoxybenzoate: Similar structure but with a fluorine atom instead of iodine.
Uniqueness: tert-Butyl 5-iodo-2-isopropoxybenzoate is unique due to the presence of the iodine atom, which imparts distinct reactivity compared to its halogenated analogs. The iodine atom is larger and more polarizable, making it more reactive in substitution reactions.
Properties
IUPAC Name |
tert-butyl 5-iodo-2-propan-2-yloxybenzoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19IO3/c1-9(2)17-12-7-6-10(15)8-11(12)13(16)18-14(3,4)5/h6-9H,1-5H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KYDSKPSEKBZXDU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=C(C=C(C=C1)I)C(=O)OC(C)(C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19IO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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